molecular formula C9H16O B146743 2-Nonenal CAS No. 18829-56-6

2-Nonenal

Cat. No. B146743
CAS RN: 18829-56-6
M. Wt: 140.22 g/mol
InChI Key: BSAIUMLZVGUGKX-BQYQJAHWSA-N
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Description

2-Nonenal is a compound that is not directly discussed in the provided papers, but its structural analogs, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), are extensively studied due to their roles as products and mediators of oxidative stress in biological systems . These compounds are formed as a result of lipid peroxidation, which is a process where free radicals attack lipids containing carbon-carbon double bonds, particularly polyunsaturated fatty acids . The presence of such aldehydes in biological systems can lead to various biological effects, including the impairment of enzymatic functions and the modification of proteins .

Synthesis Analysis

The synthesis of HNE analogs has been reported using different methods. One approach involves a cross-metathesis reaction between commercially available octen-3-ol and acrolein or its dimethyl acetal, which can be extended to synthesize various chain lengths of 4-hydroxy-2E-enals . Another method reported the oxidation of 3(Z)-nonenol into 3,4-epoxynonanol followed by further oxidation to yield 4-hydroxy-2(E)-nonenal . These methods provide efficient routes to synthesize HNE and its analogs, which are crucial for studying their biological effects and potential therapeutic interventions .

Molecular Structure Analysis

The molecular structure of HNE and its analogs is characterized by the presence of an α,β-unsaturated aldehyde system, which is highly reactive . The reactivity of these molecules is attributed to the electrophilic nature of the carbon-carbon double bond adjacent to the aldehyde group, which can undergo various chemical reactions, including the Michael addition with nucleophiles such as amino acids . The structural features of these aldehydes, such as the hydroxyl group in position C4 and the double bond between C2 and C3, are critical for their biological activity .

Chemical Reactions Analysis

HNE and its analogs are known to react with biomolecules, forming adducts through Michael addition or Schiff base formation . For instance, HNE can react with Nα-acetyl-L-histidine to form a cyclic hemiacetal structure, which supports the proposal that HNE modifies histidyl residues in proteins . These reactions are significant as they can alter the structure and function of proteins, contributing to various pathophysiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of HNE and related compounds are influenced by their aldehyde and hydroxyl functional groups. These compounds are typically volatile and reactive, which poses challenges for their detection and quantification in biological samples . However, methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been developed to accurately measure these aldehydes, taking advantage of their chemical properties to form stable derivatives for analysis .

Scientific Research Applications

Analysis in Beer

  • Detection in Beer : 2-Nonenal, particularly E-2-nonenal, has been studied extensively in the context of beer, where it is associated with off-flavors. Techniques for its ultra-trace level detection in beer using high-performance liquid chromatography (HPLC) have been developed, highlighting its significance in the brewing industry and flavor analysis (Verhagen, Strating, & Tjaden, 1987).

  • Beer Aging Evaluation : The evaluation of beer aging involves the analysis of E-2-nonenal due to its impact on beer flavor, particularly contributing to a paper/cardboard off-flavor in aged beers. HPLC methods with UV detection have been utilized for this purpose, offering insights into the aging process of beers (Santos et al., 2003).

Aging-Related Odors

  • Role in Body Odor : Trans-2-nonenal has been identified as a compound causing the odor associated with aging, primarily in individuals over 40 years old. Research has focused on finding specific binding peptides for trans-2-nonenal to potentially use in odor removal applications (Lee et al., 2020).

  • Body Odor Component Analysis : The study of 2-nonenal as a body odor component has been advanced through methods like headspace solid-phase microextraction coupled with gas chromatography–mass spectrometry. This has applications in understanding health status and disease presence based on body odors (Saito et al., 2021).

Protein Interactions

  • Binding to Proteins : 2-Nonenal's interaction with proteins, particularly human serum albumin, and its role in generating endogenous odors through lipid peroxidation have been studied. This includes the development of methods to detect 2-nonenal-protein adducts, contributing to our understanding of oxidative stress and aging (Ishino et al., 2010).

Applications in Skin Care

  • Keratinocyte Protection : Studies on compounds like kukoamine B from Lycii Radicis Cortex have shown protective effects against trans-2-nonenal-induced cell damage in human keratinocyte cell lines. This suggests potential applications in skincare and protection against aging-related skin damage (Kim et al., 2022).

Safety And Hazards

2-Nonenal is a combustible liquid . It causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Lysosomal-related enzymes extracted from hen egg white (HEW) have been used to treat trans-2-nonenal . Under acidic conditions (pH 6), these enzymes were the most efficient in the treatment of trans-2-nonenal . This suggests a potential clinical application as anti-aging deodorants .

properties

IUPAC Name

(E)-non-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIUMLZVGUGKX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047086
Record name (E)-2-Nonenal
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma
Record name 2-Nonenal, (E)-
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Record name 2-Nonenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Nonenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.855-0.865
Record name 2-Nonenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Nonenal

CAS RN

18829-56-6, 2463-53-8
Record name (E)-2-Nonenal
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Record name 2-Nonenal
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Record name 2-Nonenal
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Record name 2-Nonenal, (2E)-
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Record name 2-Nonenal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-2-Nonenal
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Record name Non-2-enal
Source European Chemicals Agency (ECHA)
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Record name (E)-non-2-enal
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Record name 2-NONENAL, (2E)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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